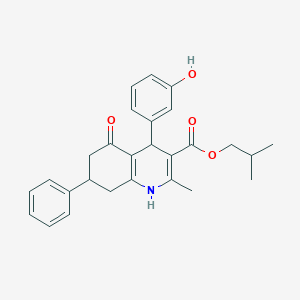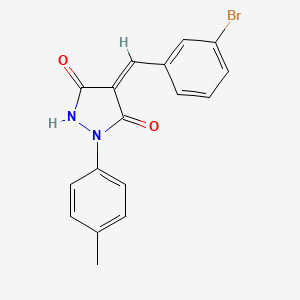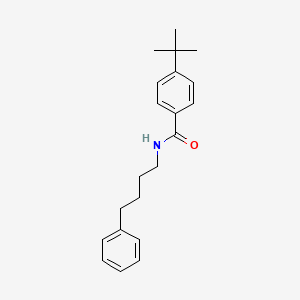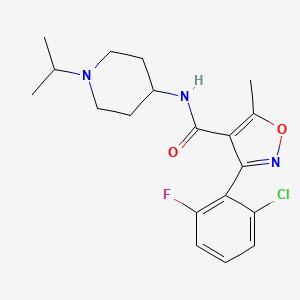
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol, also known as NDPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol is not fully understood. However, studies have suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol may exert its biological activity through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), aldose reductase (AR), and protein tyrosine phosphatase 1B (PTP1B).
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol inhibits the proliferation of cancer cells, reduces the production of inflammatory cytokines, and inhibits the activity of AR and PTP1B. In vivo studies have shown that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol exhibits antidiabetic activity, reduces the production of pro-inflammatory cytokines, and inhibits the growth of tumor xenografts.
実験室実験の利点と制限
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol also has some limitations, including its low solubility in aqueous solutions and limited stability under certain conditions.
将来の方向性
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol. One potential direction is the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol-based MOFs with improved gas storage and separation properties. Another potential direction is the optimization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol-based chiral catalysts for asymmetric synthesis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol and its potential applications in the treatment of various diseases.
合成法
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyrazole with 2-nitrophenol in the presence of a base and subsequent reduction with sodium borohydride. The final product is then purified through column chromatography.
科学的研究の応用
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In material science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-nitrophenoxy)-2-propanol has been used as a ligand for the preparation of chiral catalysts with potential applications in asymmetric synthesis.
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(2-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10-7-11(2)16(15-10)8-12(18)9-21-14-6-4-3-5-13(14)17(19)20/h3-7,12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJOXZKFTZDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)
![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)



![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)
